Lucidenic acid N

Übersicht

Beschreibung

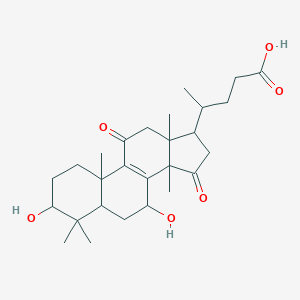

Lucidenic Acid N is a tetracyclic triterpenoid compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and anti-viral activities . This compound is part of a larger group of lucidenic acids, which are secondary metabolites of Ganoderma lucidum .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Leitverbindung für die Synthese neuer Triterpenoidderivate mit verbesserten pharmakologischen Aktivitäten eingesetzt.

Biologie: Studien über seine Rolle bei der Modulation zellulärer Prozesse, einschließlich Apoptose und Zellzyklusregulation.

Medizin: Untersuchungen zu seinen Antikrebs-Eigenschaften, insbesondere zur Induktion von Apoptose in Krebszellen.

5. Wirkmechanismus

Der Wirkmechanismus von Lucidenic Acid N umfasst mehrere molekulare Ziele und Signalwege:

Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren durch die Modulation von Signalwegen wie NF-κB und MAPK.

Antioxidativ: Fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen.

Antiviral: Stört die Virusreplikation und hemmt die Aktivität von viralen Enzymen.

Wirkmechanismus

Target of Action

Lucidenic acid N, also known as Lucidenic acid LM1, is a triterpenoid compound found in Ganoderma lucidum . The primary targets of this compound are cancer cells, including prostate cancer, leukemia, liver cancer, and lung cancer cells .

Mode of Action

This compound interacts with these cancer cells, inducing cytotoxicity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell apoptosis. The activation of caspase-9 and caspase-3 suggests that the intrinsic (or mitochondrial) pathway of apoptosis is involved . This pathway is crucial in regulating cell death and survival, and its activation leads to the downstream effect of cell apoptosis.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells, thereby potentially inhibiting the growth and spread of cancer.

Action Environment

Biochemische Analyse

Cellular Effects

Lucidenic Acid N has been found to exert effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been demonstrated to induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage . More in-depth studies are needed to fully understand its mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Some studies have shown that supplement of the lucidenic acid-rich extract decreased the number of tumor foci and the activities of serum MMP-2 and MMP-9 in the ICR-nu/nu mice implanted

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels

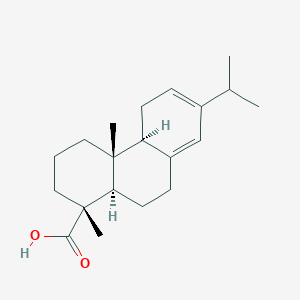

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lucidenic Acid N involves several steps, starting from lanosterol, a common triterpenoid precursor. The synthetic route typically includes oxidation, reduction, and cyclization reactions to form the tetracyclic structure. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Ganoderma lucidum. The mushroom is grown under controlled conditions to maximize the production of triterpenoids. The fruiting bodies are then harvested, dried, and subjected to extraction and purification processes to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lucidenic Acid N durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandeln von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Ersatz von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Die Bedingungen variieren je nach Substituent, aber gängige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

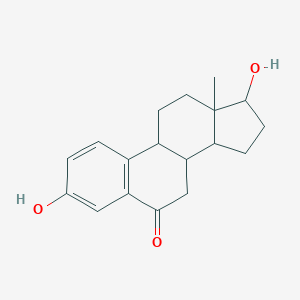

Vergleich Mit ähnlichen Verbindungen

Lucidenic Acid N ist unter den Lucidenicsäuren einzigartig aufgrund seiner spezifischen Strukturmerkmale und pharmakologischen Eigenschaften. Ähnliche Verbindungen sind:

Lucidenic Acid G, H, I, J, O und R: Diese Verbindungen haben ähnliche tetracyclische Strukturen, unterscheiden sich aber in der Position und Art der funktionellen Gruppen.

Ganodericsäuren: Eine weitere Gruppe von Triterpenoiden aus Ganoderma lucidum, die unterschiedliche Strukturmerkmale und pharmakologische Aktivitäten aufweisen.

This compound zeichnet sich durch seine starken Antikrebs- und entzündungshemmenden Eigenschaften aus und ist damit ein vielversprechender Kandidat für weitere Forschung und Entwicklung .

Eigenschaften

IUPAC Name |

(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGBNHHXOJXFNM-UQCMLMITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316785 | |

| Record name | Lucidenic acid N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364622-33-3 | |

| Record name | Lucidenic acid N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidenic acid N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

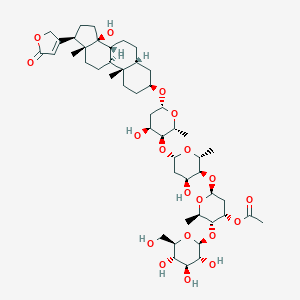

Feasible Synthetic Routes

Q1: What is the reported cytotoxic activity of Lucidenic acid N?

A1: this compound has shown significant cytotoxic activity against specific tumor cell lines in laboratory settings. Research indicates it exhibits cytotoxicity against Hep G2, Hep G2.2.15, and P-388 tumor cells [].

Q2: Has this compound been isolated from other species of Ganoderma besides Ganoderma lucidum?

A2: Yes, this compound has also been isolated from the fruiting bodies of Ganoderma tsugae, along with other triterpenoids []. This suggests a potential broader distribution of this compound within the Ganoderma genus.

Q3: Are there any studies investigating the synergistic effects of this compound with conventional chemotherapy drugs?

A3: Yes, research indicates that this compound exhibits synergistic cytotoxic effects with doxorubicin in HeLa cells []. This synergistic interaction was found to be partly mediated by enhanced oxidative stress and DNA damage in the cancer cells.

Q4: Is there any research on the mechanism of action of this compound?

A4: While specific mechanisms are still under investigation, proteomic studies suggest that treatment with Ganoderma triterpenes, including this compound, influences the expression of proteins involved in cell proliferation, cell cycle regulation, apoptosis, and oxidative stress []. This suggests multiple potential pathways through which this compound might exert its effects.

Q5: Beyond its potential anti-cancer properties, are there other areas of research related to this compound?

A5: While most research focuses on its cytotoxic activities, this compound is also being investigated for its potential role in complex herbal formulations like Wuling Capsules, studied for their anti-hepatic fibrosis effects. While this compound is one of many compounds in this formulation, its specific contribution to the overall therapeutic effect remains to be elucidated [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.